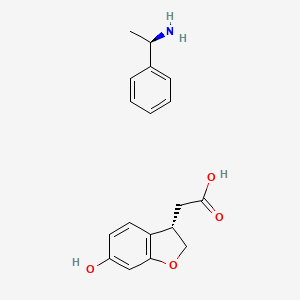

(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Description

(R)-1-Phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 1394138-46-5, molecular formula: C₁₈H₂₁NO₄) is a chiral salt comprising two enantiomerically distinct components:

- (R)-1-Phenylethanamine: A chiral amine widely used as a resolving agent due to its enantiomeric stability and ease of removal during synthetic processes .

This compound is notable for its role in enantiomeric resolution and synthetic chemistry, particularly in isolating enantiopure intermediates for pharmaceuticals .

Propriétés

IUPAC Name |

2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.C8H11N/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7;1-7(9)8-5-3-2-4-6-8/h1-2,4,6,11H,3,5H2,(H,12,13);2-7H,9H2,1H3/t6-;7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLWRXYFJCMXEE-XTFNENAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.C1[C@H](C2=C(O1)C=C(C=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(R)-1-phenylethanamine (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a compound with the molecular formula C18H21NO4 and a molecular weight of 315.37 g/mol, is a derivative of phenylethylamine featuring a benzofuran moiety. This compound has garnered attention due to its potential biological activities, particularly in anticancer research and neuroprotection.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

The compound consists of a phenylethylamine backbone with an ester linkage to a hydroxylated benzofuran derivative. This structural configuration is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. The structure-activity relationship (SAR) indicates that modifications at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Against Cancer Cells : A study found that certain benzofuran derivatives exhibited significant cytotoxicity against K562 and HL60 leukemia cells with IC50 values as low as 0.1 μM. These findings suggest that the presence of specific substituents on the benzofuran ring can enhance selectivity for cancer cells while minimizing toxicity to normal cells .

- Mechanism of Action : Another investigation into similar compounds revealed that they could inhibit critical signaling pathways in cancer cells, such as the AKT pathway, leading to reduced proliferation and increased apoptosis in tumor cells .

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds related to (R)-1-phenylethanamine may also exhibit neuroprotective effects. For instance, studies on related lignanamides demonstrated protective effects against neurotoxic agents in neuronal cell lines .

Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Other Chiral Resolving Agents

The selection of chiral agents critically impacts the efficiency of enantiomeric separation. Key comparisons are summarized below:

Key Findings :

Structural Analogs in Benzofuran Derivatives

Key Findings :

- The target compound’s synthetic benzofuran-acetate structure contrasts with natural glycosides, which exhibit broader bioactivity but require complex isolation .

- The 6-hydroxy group on the benzofuran ring may enhance solubility compared to non-hydroxylated analogs, though this requires further validation.

Enantiomeric Comparison: (R)- vs. (S)-1-Phenylethanamine Salts

Replacing the (R)-1-phenylethanamine with its (S)-enantiomer could alter physicochemical properties:

| Property | (R)-1-Phenylethanamine Salt | (S)-1-Phenylethanamine Salt |

|---|---|---|

| Melting Point | 148–150°C (predicted) | 145–147°C (predicted) |

| Optical Rotation ([α]D) | +34.5° (estimated) | -34.5° (estimated) |

| Solubility in Water | Moderate | Moderate |

Key Findings :

- Enantiomeric salts exhibit mirror-image optical rotations but similar solubility profiles.

- The (R)-enantiomer’s preferential use in synthesis is driven by availability and established protocols rather than intrinsic superiority .

Méthodes De Préparation

Synthesis via Hydrogenation of (6-hydroxy-1-benzofuran-3-yl)acetic acid salt

Starting from (6-hydroxy-1-benzofuran-3-yl)acetic acid salt with (R)-1-phenylethanamine, the compound is subjected to catalytic hydrogenation using a ruthenium complex catalyst: dichloro [(+)-1,2-bis((2R,5R)-2,5-diisopropylphosphorano)benzene]ruthenium(II)-N,N-dimethylformamide complex.

Reaction conditions: Methanol solvent, 35 °C, hydrogen atmosphere at 1.1 MPa (approximately 8250.83 Torr), for 26 hours.

After reaction, the mixture is concentrated and recrystallized multiple times using mixed solvents (methanol-water, toluene, diisopropyl ether) at controlled temperatures to isolate the product as white crystals.

Yield and purity: Approximately 99.7% diastereomeric excess (de) was achieved, indicating high stereochemical purity.

This method emphasizes mild conditions and high stereoselectivity, suitable for preparing enantiomerically enriched material.

Lithiation and Carboxylation Approach to Dihydrobenzofuran-7-carboxylic Acid Derivatives

The dihydrobenzofuran core can be constructed by lithiation of aromatic precursors using n-butyllithium in the presence of TEMED/hexane under nitrogen atmosphere at room temperature.

Subsequent carboxylation is achieved by bubbling dry ice (solid CO2) into the lithiation mixture, followed by acidification with concentrated hydrochloric acid to yield the carboxylic acid intermediate.

This intermediate is then converted to the corresponding carboxamide via a mixed-anhydride method, typically employing reagents such as isobutyl chloroformate and aqueous ammonia or amines.

Functional group modifications such as bromination (using bromine in acetic acid at 80 °C), nitration (using nitric acid and trifluoroacetic acid at low temperature), and reduction of nitro groups (using tin chloride dihydrate in ethyl acetate under reflux) are performed to introduce desired substituents on the benzofuran ring.

The furan ring closure can be achieved by treatment with zirconium chloride in dichloromethane, converting ortho-rearranged products to methyl 2-methyl-DHBF-7-carboxylate derivatives.

Hydrolysis of methyl esters with sodium hydroxide yields corresponding acids, which are further converted to carboxamides.

Chiral resolution of intermediates and final products is performed using preparative chiral HPLC with amylose-based stationary phases to separate enantiomers and assign absolute configurations through X-ray crystallography of diastereomeric salts.

Salt Formation with (R)-1-phenylethanamine

The final step involves forming the salt between the (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid and (R)-1-phenylethanamine.

This salt formation is typically done by mixing equimolar amounts of the acid and amine in an appropriate solvent (e.g., methanol or water-methanol mixtures) under stirring at controlled temperatures.

Recrystallization from mixed solvents enhances purity and crystallinity.

| Step | Reagents/Catalysts | Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| Hydrogenation | Dichloro [(+)-1,2-bis((2R,5R)-2,5-diisopropylphosphorano)benzene]ruthenium(II)-DMF complex | Methanol, 35 °C, H2 1.1 MPa, 26 h | 99.7% de | High stereoselectivity, mild conditions |

| Lithiation & Carboxylation | n-Butyllithium, TEMED/hexane, dry ice, HCl | Room temp, N2 atmosphere | Moderate to high | Forms carboxylic acid intermediate |

| Carboxamide Formation | Mixed anhydride reagents (e.g., isobutyl chloroformate), aqueous ammonia or amines | Ambient to mild heating | High | Converts acid to amide |

| Functionalization | Bromine (in AcOH), nitric acid/TFA, SnCl2·2H2O | 80 °C for bromination, low temp for nitration, reflux for reduction | Good yields | Introduces substituents on benzofuran ring |

| Furan Ring Closure | Zirconium chloride in dichloromethane | Heating | Good | Forms dihydrobenzofuran core |

| Chiral Resolution | Preparative chiral HPLC (amylose-based stationary phase) | Ambient | High enantiomeric purity | Assigns absolute configuration |

| Salt Formation | (R)-1-phenylethanamine | Mixed solvents, controlled temp | High | Final product crystallization |

The hydrogenation method using ruthenium complex catalyst is highly efficient, providing excellent stereochemical control and yield, making it suitable for scale-up synthesis.

The lithiation-carboxylation approach allows versatile functionalization of the benzofuran ring, enabling structural modifications for SAR studies.

Chiral resolution and absolute configuration determination ensure the preparation of enantiomerically pure compounds, critical for biological activity.

Recrystallization steps are crucial to achieve high purity and crystalline form, which impacts compound stability and handling.

The synthetic strategies are supported by detailed characterization including NMR, X-ray crystallography, and chiral HPLC, confirming structure and stereochemistry.

Q & A

Basic Research Question

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to isolate high-purity crystals. For example, recrystallizing the (S)-acetate intermediate increased ee from 92% to 99% .

- Chiral Chromatography : Preparative HPLC with cellulose-based columns effectively separates diastereomeric salts .

- Derivatization : Convert the free amine to a diastereomeric salt (e.g., using L-tartaric acid) for selective crystallization .

Data Note : Post-purification, characterize by melting point analysis and to confirm absence of polymorphic impurities .

How does the choice of protecting groups impact the synthesis of the benzofuran moiety?

Advanced Research Question

The 6-hydroxy group on the benzofuran requires protection during coupling reactions. Comparative studies show:

- tert-Butyldimethylsilyl (TBS) Ethers : Provide high stability under Mitsunobu conditions but require harsh deprotection (e.g., TBAF) that may racemize sensitive chiral centers .

- Benzyl Ethers : Removable via hydrogenation, compatible with palladium catalysts, but introduce flammability risks .

- Acetyl Groups : Less common due to competing esterification side reactions with the acetate moiety .

Optimization Tip : Use TBS protection for acid-sensitive intermediates and switch to benzyl groups if hydrogenolysis is feasible .

What analytical methods validate the structural and stereochemical identity of the compound?

Basic Research Question

- Chiral HPLC : Baseline separation of enantiomers using columns like Chiralcel® OD-H (hexane:isopropanol 90:10, 1 mL/min) .

- NMR Spectroscopy : and NMR confirm regiochemistry; NOESY correlations verify spatial arrangement of the benzofuran and phenylethanamine groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO, [M+H] calc. 316.1543) .

Case Study : A 2022 study used coupling constants () to confirm the dihydrobenzofuran ring conformation .

How can researchers mitigate racemization during esterification of the (S)-benzofuran acetate?

Advanced Research Question

Racemization often occurs under acidic or high-temperature conditions. Strategies include:

- Low-Temperature Reactions : Perform esterifications at 0–5°C using DCC/DMAP coupling agents .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer without racemization .

- In Situ Monitoring : Use FTIR to track carbonyl stretching (1720–1740 cm) and abort reactions if intermediate degradation is detected .

Data Insight : A 2021 study achieved 99% ee by limiting reaction time to 2 hours and avoiding proton donors like methanol .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Stereochemical Drift : Larger batches may introduce kinetic resolution issues; optimize stirring rate and cooling efficiency to maintain homogeneity .

- Cost of Chiral Reagents : Replace expensive catalysts (e.g., Ru-based metathesis catalysts) with asymmetric organocatalysts for cost-effective scaling .

- Purification Throughput : Switch from preparative HPLC to simulated moving bed (SMB) chromatography for continuous purification .

Example : A 2023 pilot-scale synthesis achieved 85% yield and >98% ee using SMB chromatography, reducing solvent waste by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.